2-Fluoro-5-methoxy-N,N-dimethylbenzamide
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Overview
Description
2-Fluoro-5-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzamide, characterized by the presence of a fluorine atom at the second position and a methoxy group at the fifth position on the benzene ring, along with two methyl groups attached to the nitrogen atom of the amide group .
Preparation Methods
The synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 2-fluoro-5-methoxybenzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Chemical Reactions Analysis
2-Fluoro-5-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable reagents.
Scientific Research Applications
2-Fluoro-5-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the methoxy group modulates its electronic properties. The dimethylamide moiety contributes to the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
2-Fluoro-5-methoxy-N,N-dimethylbenzamide can be compared with other similar compounds such as:
2-Fluoro-5-methoxybenzamide: Lacks the dimethyl groups on the nitrogen atom, resulting in different physicochemical properties.
2-Fluoro-N,N-dimethylbenzamide: Lacks the methoxy group, affecting its reactivity and biological activity.
5-Methoxy-N,N-dimethylbenzamide: Lacks the fluorine atom, altering its electronic characteristics and interaction with molecular targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
2-fluoro-5-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3 |
InChI Key |
QZUFNAYKXYLABI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
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